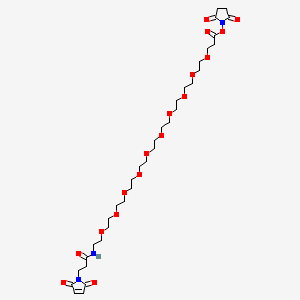![molecular formula C11H15Cl2N B1435694 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1803603-71-5](/img/structure/B1435694.png)
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride
Descripción general
Descripción
“1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride” is an organic compound . It is a powder in physical form and is stored at room temperature . The IUPAC name for this compound is "1-(4-chlorobenzyl)cyclobutan-1-amine hydrochloride" . The InChI code for this compound is "1S/C11H14ClN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H" .
Molecular Structure Analysis
The molecular weight of “1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride” is 232.15 . The InChI key for this compound is "RQLFYDMPQJWRMK-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
The physical form of “1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride” is a powder . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Cyclobutanes in Biological Compounds
Amine-substituted cyclobutanes are significant in the realm of biologically active compounds due to their structural importance. The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, especially in a diastereo- and enantioselective manner, is highly valuable. Enhanced reactivity is observed in these compounds compared to their unstrained analogues, making them crucial in synthetic chemistry and potentially beneficial in drug discovery and development (Feng, Hao, Liu & Buchwald, 2019), (Feng, Hao, Liu & Buchwald, 2020).
Role in Stereoselective Synthesis
Amino-cyclobutane derivatives show promise in intramolecular amination processes, demonstrating high diastereoselectivity and the ability to form trans-cyclobutane derivatives efficiently. These properties underscore the potential of cyclobutane derivatives in stereoselective synthesis, which is crucial in the pharmaceutical industry for the creation of enantiomerically pure compounds (Skvorcova, Grigorjeva & Jirgensons, 2017).
Catalysis and Ligand Application
Cyclobutane derivatives, such as diphosphinidenecyclobutene, are used as ligands in catalytic processes. These compounds contribute to the efficient amination of halobenzenes, demonstrating their utility in synthesizing secondary or tertiary amines, which are fundamental structures in various pharmaceuticals and fine chemicals (Gajare, Toyota, Yoshifuji & Ozawa, 2004).
Chemoselective Reactions
Cyclobutyl derivatives are involved in chemoselective oxidative amination and cyclization reactions. These reactions highlight the versatility of cyclobutane derivatives in forming complex heterocyclic structures, a critical aspect in the development of new therapeutic molecules and in material science (Pan, Wei & Shi, 2017).
Safety And Hazards
The safety information for “1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLFYDMPQJWRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride | |
CAS RN |
1803603-71-5 | |
| Record name | Cyclobutanamine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



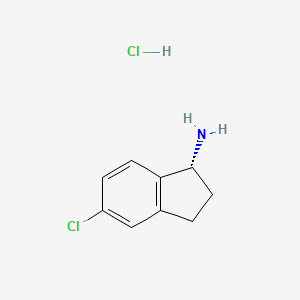
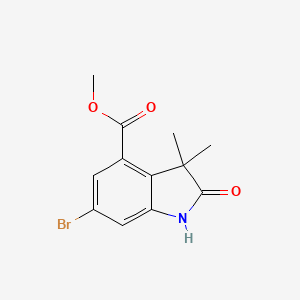
![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)
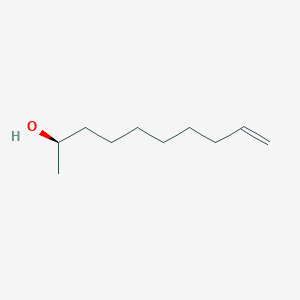
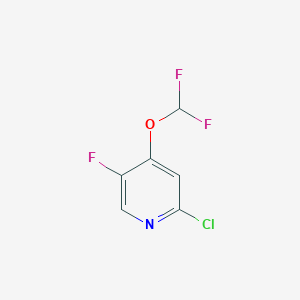
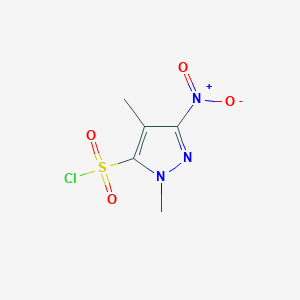
![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1435623.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)
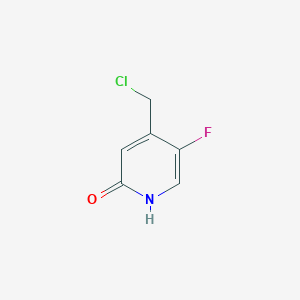
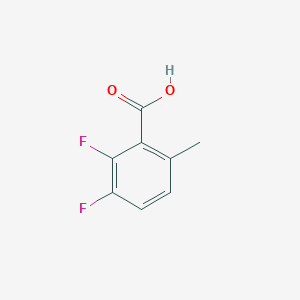
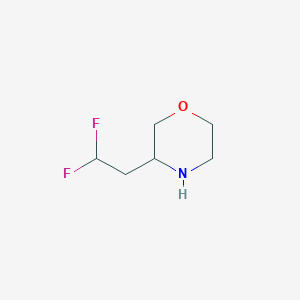
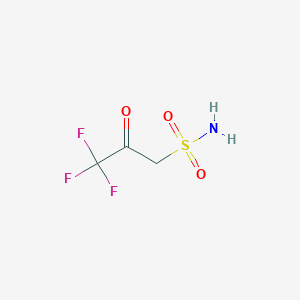
![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
